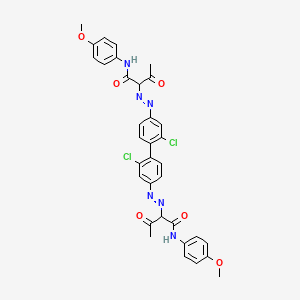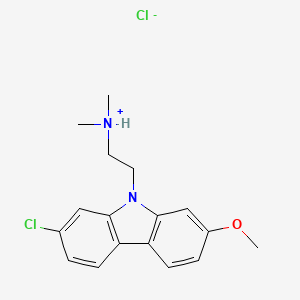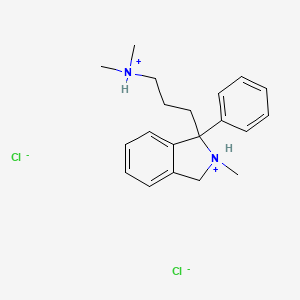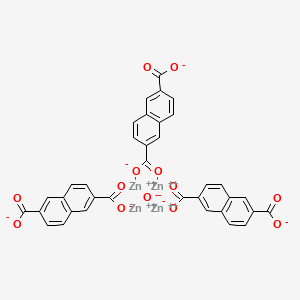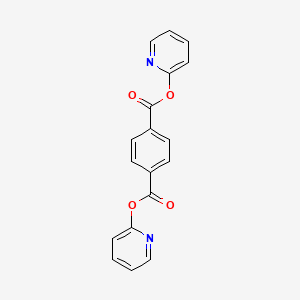
Di(pyridin-2-yl) terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(pyridin-2-yl) terephthalate is an organic compound that belongs to the class of ester-linked crystalline covalent organic frameworks. It is formed by the esterification of terephthalic acid with pyridin-2-yl groups. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(pyridin-2-yl) terephthalate can be synthesized through transesterification reactions. The process involves reacting di-topic 2-pyridinyl aromatic carboxylates with tri- or tetra-topic phenols. The reaction typically occurs under controlled conditions to ensure the formation of the desired ester-linked covalent organic frameworks .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale transesterification reactions. These reactions are optimized for yield and purity, often employing catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
Types of Reactions
Di(pyridin-2-yl) terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Di(pyridin-2-yl) terephthalate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of covalent organic frameworks and as a building block for complex organic structures.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: This compound is used in the development of advanced materials with specific properties, such as high surface area and stability
Mechanism of Action
The mechanism by which di(pyridin-2-yl) terephthalate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to form stable complexes with various molecules, facilitating its role in chemical reactions and biological processes. The specific pathways involved depend on the context of its application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
2,2′6′,2′′-terpyridine: A compound with similar structural features used in coordination chemistry.
2,6-di(thiazol-2-yl)pyridine: Another compound with pyridine rings, used in the synthesis of coordination complexes.
2,6-di(pyrazin-2-yl)pyridine: Similar in structure and used in various chemical applications.
Uniqueness
Di(pyridin-2-yl) terephthalate stands out due to its specific ester-linked structure, which imparts unique
Properties
Molecular Formula |
C18H12N2O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
dipyridin-2-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H12N2O4/c21-17(23-15-5-1-3-11-19-15)13-7-9-14(10-8-13)18(22)24-16-6-2-4-12-20-16/h1-12H |
InChI Key |
HRTUFIYYGQYPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


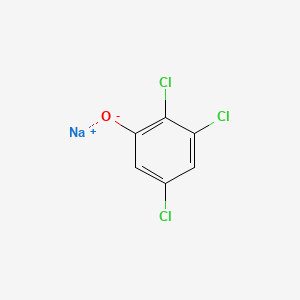
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)

![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

